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molecular formula C13H13N3OS B5775676 3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide

3-methyl-N-phenyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No. B5775676
M. Wt: 259.33 g/mol
InChI Key: FUUZHZWRHPJXIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04556669

Procedure details

Triethylamine was added to compound 2 (8.0 g, 0.027M) dissolved in water (200 ml), and the pH of the solution was adjusted to alkaline pH. The thus-formed precipitate was filtered, washed with water and dried to obtain compound 1. (70.0 g, yield: 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
compound 2
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
100%

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.Cl.[C:9]1([NH:15][C:16]([C:18]2[S:22][C:21]3=[N:23][CH2:24][CH2:25][N:20]3[C:19]=2[CH3:26])=[O:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O>[C:9]1([NH:15][C:16]([C:18]2[S:22][C:21]3=[N:23][CH2:24][CH2:25][N:20]3[C:19]=2[CH3:26])=[O:17])[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
compound 2
Quantity
8 g
Type
reactant
Smiles
Cl.C1(=CC=CC=C1)NC(=O)C1=C(N2C(S1)=NCC2)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The thus-formed precipitate was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)C1=C(N2C(S1)=NCC2)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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